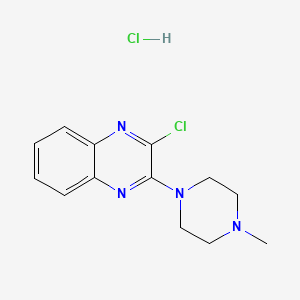
Vuf10166 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel potent ligand at 5-HT3A and 5-HT3AB receptors with different activities; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
1. Binding Characteristics at 5-HT3 Receptors
VUF10166, identified as 2-chloro-3-(4-methyl piperazin-1-yl)quinoxaline, demonstrates high affinity for binding to 5-HT3 receptors. Research by Thompson et al. (2014) synthesized [3H]VUF10166 and characterized its binding properties at 5-HT3A and 5-HT3AB receptors. They found that at 5-HT3A receptors, VUF10166 displayed saturable binding with a Kd of 0.18 nM, and at 5-HT3AB receptors, it demonstrated two distinct Kd values. This research highlights VUF10166's potential for investigating ligand-receptor interactions at 5-HT3 receptors.
2. Differential Activity at 5-HT3A and 5-HT3AB Receptors
In a study by Thompson et al. (2012), VUF10166 was explored for its actions at heterologously expressed human 5-HT3A and 5-HT3AB receptors. They found that VUF10166 had high affinity for 5-HT3A receptors but was less potent at 5-HT3AB receptors. Additionally, it showed partial agonist behavior at 5-HT3A receptors but did not elicit significant responses at 5-HT3AB receptors at ≤100 μM. This suggests its usefulness in evaluating differences between these receptor types.
Propiedades
Número CAS |
55686-37-8 |
|---|---|
Nombre del producto |
Vuf10166 hydrochloride |
Fórmula molecular |
C13H16Cl2N4 |
Peso molecular |
299.199 |
Nombre IUPAC |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride |
InChI |
InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H |
Clave InChI |
KRCHRLLSRBMCBX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl |
Sinónimos |
2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride; VUF-10166 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



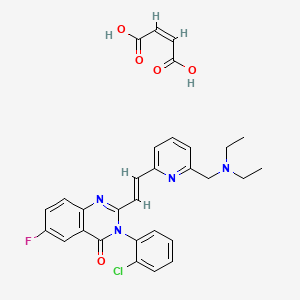

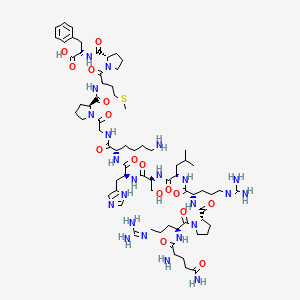
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
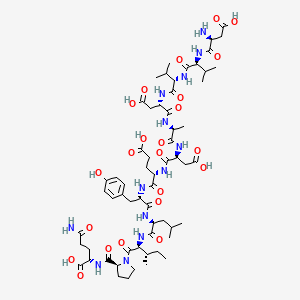
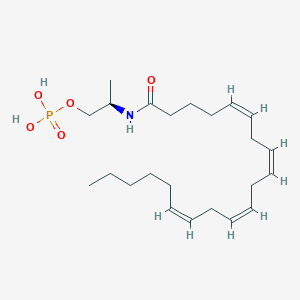
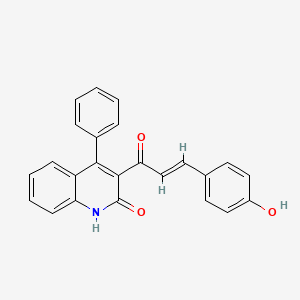
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
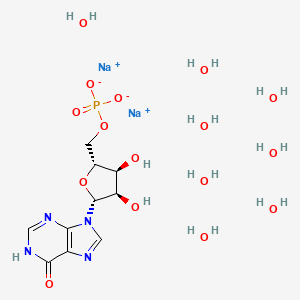
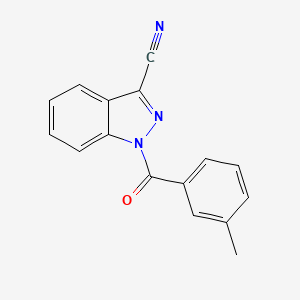
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
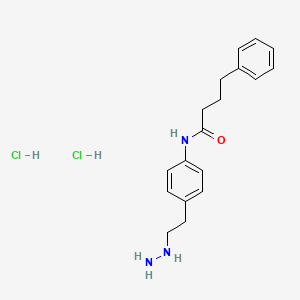
![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)